molecular formula C22H16ClF3N2O2 B2756652 N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 477863-11-9

N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide

Cat. No. B2756652
CAS RN: 477863-11-9
M. Wt: 432.83
InChI Key: TYISZCITZNJHNX-UVHMKAGCSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the carbohydrazide group could be introduced through a reaction with carbohydrazide, and the trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent. The chlorobenzyl group could be introduced through a reaction with a chlorobenzyl halide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbohydrazide group suggests that the compound could have interesting structural features, such as the ability to form hydrogen bonds. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electronic structure of the compound .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, depending on the conditions. The carbohydrazide group could react with carbonyl compounds to form hydrazones. The trifluoromethyl group could undergo reactions with nucleophiles, and the chlorobenzyl group could participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more electronegative, affecting its polarity and solubility. The carbohydrazide group could allow the compound to form hydrogen bonds, affecting its boiling point and melting point .

Future Directions

The future directions for research on this compound could involve exploring its reactivity and potential applications. This could include studying its reactions with various reagents, investigating its potential uses in synthesis, and exploring its physical and chemical properties .

properties

IUPAC Name

N-[(E)-[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N2O2/c23-19-3-1-2-16(12-19)14-30-20-10-4-15(5-11-20)13-27-28-21(29)17-6-8-18(9-7-17)22(24,25)26/h1-13H,14H2,(H,28,29)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYISZCITZNJHNX-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide

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